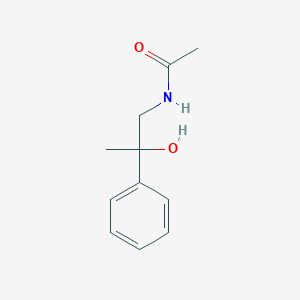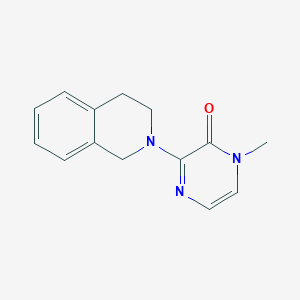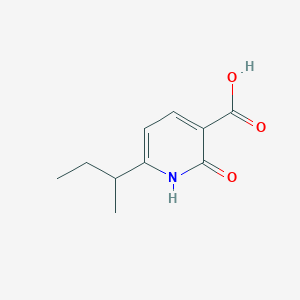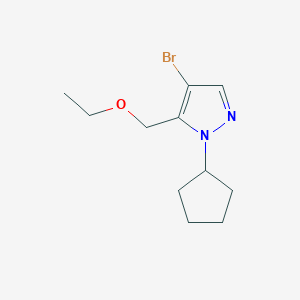![molecular formula C21H17N3O3S B2507961 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-53-9](/img/structure/B2507961.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Antipyretic Properties
Research has highlighted the potential of compounds structurally related to N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide in the domain of anti-inflammatory and antipyretic applications. For instance, indomethacin, a compound with a somewhat similar indole basis, demonstrates significant anti-inflammatory and antipyretic activities. It acts as a potent inhibitor of cotton pellet granuloma formation in rats and shows efficacy in reducing edema and fever, indicating the potential of related compounds in anti-inflammatory and antipyretic therapies (C. Winter, E. Risley, & G. Nuss, 1963).
Synthesis and Antifungal Activity
The synthesis of novel compounds with specific structural features, such as N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, has been explored for antifungal applications. These compounds have shown promising antifungal activity against a variety of pathogens, suggesting the utility of N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide derivatives in developing new antifungal agents. The presence of intermolecular hydrogen bonds in the crystal structure of these compounds may play a role in stabilizing their active form, enhancing their biological efficacy (Xue Si, 2009).
Lipoxygenase Inhibition
Heterocyclic compounds, including derivatives of N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide, have been synthesized and evaluated for their lipoxygenase inhibitory activities. These studies contribute to understanding the compound's potential in treating conditions mediated by lipoxygenase pathways, such as inflammation and asthma. The structure-activity relationship insights gained from these studies could guide the development of more effective lipoxygenase inhibitors (Aziz‐ur‐Rehman et al., 2016).
Pesticide Interaction and Residue Formation
Research into the interaction of pesticide compounds structurally related to N-[3-(5-chloro-1H-indol-2-yl)phenyl]-3-methylbutanamide has uncovered the formation of hybrid residues in the soil, indicating a complex behavior of such compounds in agricultural settings. This insight highlights the importance of understanding the environmental impact and degradation pathways of these compounds, which could inform safer and more effective pesticide design (R. Bartha, 1969).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to exhibit potential therapeutic effects for alzheimer’s disease .
Mode of Action
It’s known that similar compounds have been synthesized as possible agents for treating alzheimer’s disease . These compounds are believed to inhibit cholinesterase enzymes, which are good agents for treating Alzheimer’s disease .
Result of Action
Similar compounds have shown moderate inhibitory potential against ache enzyme .
Action Environment
It’s worth noting that the synthesis of similar compounds was triggered by reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c25-20(22-15-6-7-18-19(10-15)27-9-8-26-18)11-16-13-28-21-23-17(12-24(16)21)14-4-2-1-3-5-14/h1-7,10,12-13H,8-9,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOPTCFPQIXWST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2507880.png)

![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2507883.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2507884.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2507885.png)
![N-(4-ethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2507886.png)


![4-Chloro-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2507893.png)

![3-methylidene-N1,N2-bis({4-[(pyrimidin-2-yl)sulfamoyl]phenyl})cyclopropane-1,2-dicarboxamide](/img/structure/B2507896.png)
![4-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]butan-1-one](/img/structure/B2507899.png)
